GSK 932121 Retains Full Potency Against Atovaquone-Resistant P. falciparum (TM90C2B) Where Atovaquone Fails
GSK 932121 demonstrates equipotent antimalarial activity against both drug-sensitive (3D7) and atovaquone-resistant (TM90C2B or FCR3A) *P. falciparum* strains, with identical IC50 values of 6 nM in both contexts. This directly contrasts with atovaquone, which loses potency against strains harboring Qo site mutations. The differential is mechanistically explained by GSK 932121's unique binding at the Qi site, which circumvents Qo-based resistance [1][2].
| Evidence Dimension | Antimalarial Potency in Atovaquone-Resistant Strain (IC50) |
|---|---|
| Target Compound Data | 6 nM (TM90C2B / FCR3A) |
| Comparator Or Baseline | Atovaquone: >100 nM (resistant strains); GSK 932121: 6 nM (3D7 sensitive strain) |
| Quantified Difference | No loss of potency for GSK 932121 vs. complete resistance to atovaquone |
| Conditions | Whole cell *P. falciparum* growth inhibition assay (72 h, SYBR Green I) |
Why This Matters
Procurement of GSK 932121 enables unambiguous evaluation of Qi site-targeting antimalarial activity in atovaquone-resistant models, a capability not provided by Qo site inhibitors.
- [1] Stickles AM, Ting LM, Morrisey JM, et al. Comparative efficacy of cytochrome bc1 inhibitors against Plasmodium falciparum. Biology. 2022;11(8):1109. Table 1. View Source
- [2] Bueno JM, Herreros E, Angulo-Barturen I, et al. Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1. Future Med Chem. 2012;4(18):2311-2323. View Source
